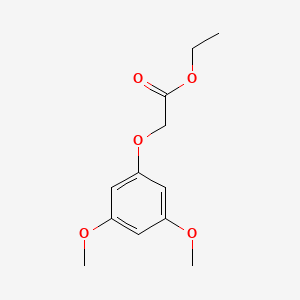
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is an organic compound with the molecular formula C12H16O5 It is an ester derived from acetic acid and 3,5-dimethoxyphenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester typically involves the esterification of 3,5-dimethoxyphenol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
3,5-Dimethoxyphenol+Acetic AcidH2SO4Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 3,5-dimethoxyphenol and acetic acid in the presence of water and an acid or base catalyst.
Oxidation: The phenolic group in the compound can be oxidized to form quinones or other oxidized derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 3,5-Dimethoxyphenol and acetic acid.
Oxidation: Quinones or other oxidized phenolic derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent biological effects. Additionally, the ester group can undergo hydrolysis, releasing 3,5-dimethoxyphenol, which may exert its effects through various biochemical pathways.
類似化合物との比較
Similar Compounds
- Acetic acid, (3,4-dimethoxyphenoxy)-, ethyl ester
- Acetic acid, (3,5-dimethoxyphenyl)-, methyl ester
- Benzeneacetic acid, 3,4-dimethoxy-, methyl ester
Uniqueness
Acetic acid, (3,5-dimethoxyphenoxy)-, ethyl ester is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of two methoxy groups at the 3 and 5 positions enhances its stability and reactivity compared to other similar compounds.
特性
CAS番号 |
115109-77-8 |
|---|---|
分子式 |
C12H16O5 |
分子量 |
240.25 g/mol |
IUPAC名 |
ethyl 2-(3,5-dimethoxyphenoxy)acetate |
InChI |
InChI=1S/C12H16O5/c1-4-16-12(13)8-17-11-6-9(14-2)5-10(7-11)15-3/h5-7H,4,8H2,1-3H3 |
InChIキー |
GEGZNXPSKSOPMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COC1=CC(=CC(=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



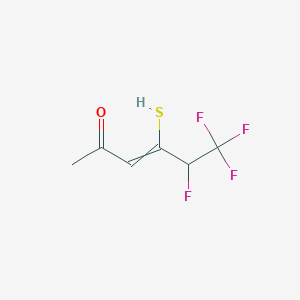
![2-Cyano-N-[(propan-2-yl)carbamoyl]acetamide](/img/structure/B14313645.png)
![5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B14313649.png)
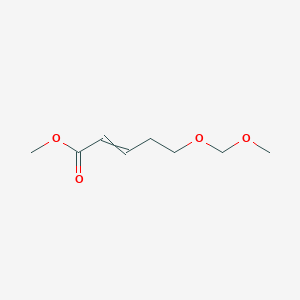
![N-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenyl)acetamide](/img/structure/B14313661.png)
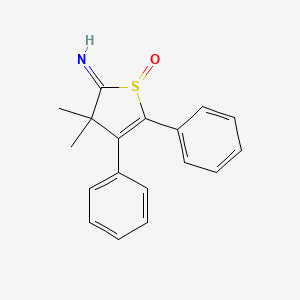

![2-Diazonio-1-[(2-hydroxyethyl)(methyl)amino]ethen-1-olate](/img/structure/B14313679.png)
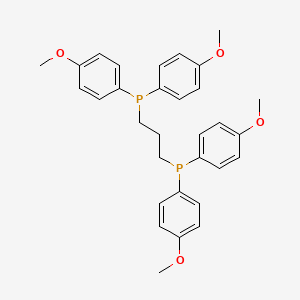
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
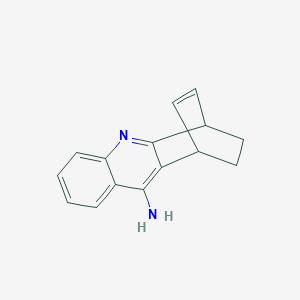
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
